3-(Difluoromethyl)imidazo[1,5-a]pyrazine
CAS No.:
VCID: VC20459691
Molecular Formula: C7H5F2N3
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine -](/images/structure/VC20459691.png)
Description |
Overview of 3-(Difluoromethyl)imidazo[1,5-a]pyrazine3-(Difluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound containing an imidazo-pyrazine framework with a difluoromethyl (-CF2H) substituent at the third position. This compound is part of a broader class of nitrogen-containing heterocycles, which are often explored for their biological and pharmacological properties. Chemical Information
Applications and ImportanceHeterocyclic compounds such as imidazo[1,5-a]pyrazines are widely studied in medicinal chemistry due to their ability to interact with biological targets. The presence of fluorinated groups like difluoromethyl enhances the compound's lipophilicity, metabolic stability, and bioavailability, making it a promising scaffold for drug discovery. Structural Characteristics
Synthesis PathwaysThe synthesis of imidazo[1,5-a]pyrazines typically involves cyclization reactions between pyrazine derivatives and imidazole precursors. For 3-(difluoromethyl)imidazo[1,5-a]pyrazine, a common synthetic route includes:
Anticancer PotentialImidazo-pyrazines have been investigated as kinase inhibitors targeting pathways involved in cancer cell proliferation. For example:
Antimicrobial ActivityFluorinated heterocycles are known to inhibit bacterial growth by targeting essential enzymes or disrupting membrane integrity. Compounds with similar scaffolds have shown activity against drug-resistant pathogens such as MRSA . Data Table: Comparison with Related Compounds
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Product Name | 3-(Difluoromethyl)imidazo[1,5-a]pyrazine | ||||||||||||||||
Molecular Formula | C7H5F2N3 | ||||||||||||||||
Molecular Weight | 169.13 g/mol | ||||||||||||||||
IUPAC Name | 3-(difluoromethyl)imidazo[1,5-a]pyrazine | ||||||||||||||||
Standard InChI | InChI=1S/C7H5F2N3/c8-6(9)7-11-4-5-3-10-1-2-12(5)7/h1-4,6H | ||||||||||||||||
Standard InChIKey | HODXMADFFNXMFN-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | C1=CN2C(=CN=C2C(F)F)C=N1 | ||||||||||||||||
PubChem Compound | 165691634 | ||||||||||||||||
Last Modified | Aug 15 2024 |
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